![molecular formula C12H13NO3S B2703042 Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate CAS No. 378196-87-3](/img/structure/B2703042.png)
Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a chemical compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized via various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be elucidated from their spectral information . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .Chemical Reactions Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .Scientific Research Applications
Synthesis and Chemical Reactions
- Gewald Reaction : Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is synthesized via a Gewald reaction involving ethyl cyanoacetate and a primary or secondary amine, showcasing its utility in creating 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
- Diverse Synthesis Applications : This compound is a versatile precursor in synthesizing polyfunctionally substituted thienopyrimidines, which can further undergo heterocyclisation to related polycyclic fused systems (Aly & Behalo, 2010).
Biological and Pharmacological Research
- Antimicrobial Activity : The compound, when modified, exhibits significant antimicrobial activities, as seen in studies where its derivatives show promising results against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
- Anti-Proliferative and Anti-Cancer Properties : Some derivatives of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate have shown potential as anti-cancer agents. For example, studies on novel thiophene and benzothiophene derivatives indicate their efficacy in inhibiting tumor cell proliferation (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Pharmaceutical Applications
- Local Anesthetic and Antiarrhythmic Agents : Derivatives of this compound have been synthesized and evaluated for their local anesthetic and antiarrhythmic activities. Certain analogues demonstrated comparable activity to standard drugs like carticaine and lidocaine (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could be the synthesis of new thiophene-containing compounds and the exploration of their biological activities.
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
properties
IUPAC Name |
ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-15-12(14)10-8(6-17-11(10)13)9-5-4-7(2)16-9/h4-6H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFHMNNBBDLFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |
CAS RN |
378196-87-3 |
Source
|
Record name | ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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